

Spectroscopic Profile of 2,5-Difluoro-4-nitrophenol: A Technical Guide

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Compound of Interest

Compound Name: 2,5-Difluoro-4-nitrophenol

Cat. No.: B051165

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics of **2,5-Difluoro-4-nitrophenol** (CAS No. 120103-18-6). Due to the limited availability of experimentally derived public data for this specific compound, this document presents a combination of predicted spectroscopic values and data from analogous compounds. These predictions are grounded in established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), offering a robust reference for researchers in organic synthesis and pharmaceutical development.

Introduction

2,5-Difluoro-4-nitrophenol is a key aromatic building block in medicinal chemistry and materials science. Its unique electronic properties, arising from the interplay of the electron-donating hydroxyl group and the electron-withdrawing nitro and fluoro substituents, make it a valuable intermediate for synthesizing a wide range of target molecules. Accurate spectroscopic data is paramount for reaction monitoring, quality control, and structural confirmation. This guide aims to fill the current data gap by providing a detailed predicted spectroscopic profile.

Predicted Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for **2,5-Difluoro-4-nitrophenol**. These values are derived from computational models and analysis of

structurally related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
~10.5 - 11.5	br s	-	Phenolic -OH
~8.0 - 8.2	d	~7-9	H-3
~7.2 - 7.4	d	~10-12	H-6

Predicted solvent: DMSO-d₆. Chemical shifts are referenced to TMS (δ = 0.00 ppm).

Table 2: Predicted ^{13}C NMR Data

Chemical Shift (δ) ppm	Assignment
~155 - 160	C-1 (C-OH)
~150 - 155 (d)	C-2 (C-F)
~115 - 120 (d)	C-3 (C-H)
~140 - 145	C-4 (C-NO ₂)
~155 - 160 (d)	C-5 (C-F)
~110 - 115 (d)	C-6 (C-H)

Predicted solvent: DMSO-d₆. Chemical shifts are referenced to TMS (δ = 0.00 ppm). Carbons attached to fluorine will appear as doublets due to ^1JCF coupling.

Table 3: Predicted ^{19}F NMR Data

Chemical Shift (δ) ppm	Multiplicity	Assignment
~(-110) - (-120)	d	F at C-2
~(-120) - (-130)	d	F at C-5

Chemical shifts are referenced to CFCl_3 ($\delta = 0.00$ ppm). The para-nitro group is expected to deshield adjacent fluorine atoms, influencing their chemical shifts.

Infrared (IR) Spectroscopy

Table 4: Expected IR Absorption Bands

Wavenumber (cm^{-1})	Intensity	Assignment
3200 - 3600	Broad	O-H stretch (phenolic)
~1600, ~1480	Medium-Strong	C=C aromatic ring stretch
1520 - 1550	Strong	Asymmetric NO_2 stretch
1340 - 1360	Strong	Symmetric NO_2 stretch
1200 - 1250	Strong	C-F stretch
~1100	Medium	C-O stretch (phenolic)

Mass Spectrometry (MS)

Table 5: Expected Mass Spectrometry Data

m/z	Ion
175.01	$[\text{M}]^+$ (Molecular Ion)
158.01	$[\text{M-OH}]^+$
145.00	$[\text{M-NO}]^+$
129.01	$[\text{M-NO}_2]^+$

Based on a molecular formula of $C_6H_3F_2NO_3$ and a molecular weight of 175.09 g/mol .

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data outlined above. Instrument parameters should be optimized for the specific sample and equipment used.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **2,5-Difluoro-4-nitrophenol** in 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.
- ¹H NMR: Acquire the spectrum on a 400 MHz or higher spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.
- ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) may be necessary to achieve an adequate signal-to-noise ratio.
- ¹⁹F NMR: Acquire the spectrum with proton decoupling. ¹⁹F is a highly sensitive nucleus, so fewer scans are typically required compared to ¹³C NMR.

Infrared (IR) Spectroscopy

- Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide powder and pressing it into a transparent disk. Alternatively, for Attenuated Total Reflectance (ATR) IR, place a small amount of the solid sample directly on the ATR crystal.
- Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

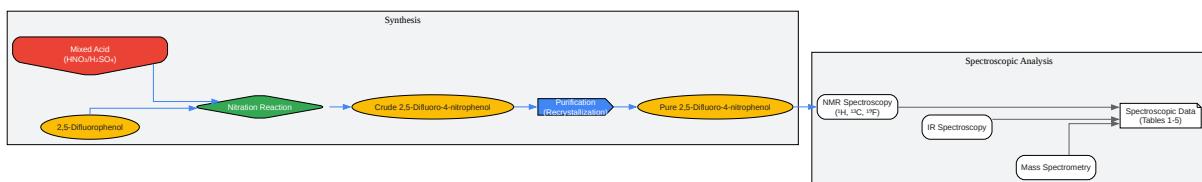
- Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) for a volatile compound or Electrospray

Ionization (ESI) if dissolved in a solvent.

- Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-300 amu).

Workflow and Pathway Visualizations

The following diagrams illustrate the logical workflow for the synthesis and spectroscopic analysis of **2,5-Difluoro-4-nitrophenol**.



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Caption: Synthesis and Spectroscopic Analysis Workflow.

Conclusion

This technical guide provides a foundational spectroscopic dataset for **2,5-Difluoro-4-nitrophenol** based on predictive methods and data from analogous structures. While experimentally obtained data is preferred, this guide offers a valuable resource for researchers to aid in the identification and characterization of this important chemical intermediate. It is recommended that users of this compound perform their own analytical validation.

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